2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole
Description
Properties
CAS No. |
55203-59-3 |
|---|---|
Molecular Formula |
C17H17NO2S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-2,3,3-trimethylindole |
InChI |
InChI=1S/C17H17NO2S/c1-12-17(2,3)15-11-14(9-10-16(15)18-12)21(19,20)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
XMZRGAIXGAXJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Acid Catalyst : Concentrated sulfuric acid (96%) or hydrochloric acid (37%).
-
Molar Ratio : 1–10 equivalents of acid per mole of hydrazone.
-
Hydrazone Preparation : Methylisopropylketone (92.5 g) is reacted with phenylhydrazine (108 g) in the presence of sulfuric acid (102 g, 96%) and ice (390 g) at 10–20°C.
-
Cyclization : The mixture is heated to 90°C for 2 hours, yielding a molten intermediate.
-
Neutralization : The product is neutralized with 50% sodium hydroxide, and the organic layer is separated.
-
Distillation : Vacuum distillation at 12 mmHg isolates 2,3,3-trimethylindolenine (135 g, 85% yield).
This method emphasizes the importance of acid strength (pKa < 1.3) and temperature control to prevent side reactions such as over-sulfonation or decomposition.
Oxidation of Indolenine to Indole
The final step involves aromatizing the indolenine intermediate to the indole structure. This is typically achieved via oxidation or acid-catalyzed dehydrogenation.
Oxidation Methods :
-
Chemical Oxidants : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane.
-
Thermal Dehydrogenation : Heating at 150–180°C in the presence of palladium-on-carbon (Pd/C).
Example Procedure :
-
Substrate : 2,3,3-Trimethyl-5-(phenylsulfonyl)indolenine (10 mmol).
-
Oxidant : DDQ (12 mmol) in anhydrous dichloromethane.
-
Conditions : Stir under nitrogen at room temperature for 24 hours.
-
Workup : Filter through celite, concentrate, and purify via recrystallization.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Industrial production faces challenges in optimizing cost and safety:
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylthiol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C2 and C3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that 2,3,3-trimethyl-5-(phenylsulfonyl)-3H-indole derivatives exhibit promising anticancer properties. For instance, studies have shown that modifications to the indole structure can enhance its efficacy against various cancer cell lines. A notable case involves the synthesis of analogs that selectively inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
2. G-Secretase Inhibitors
The compound serves as a building block in the synthesis of g-secretase inhibitors, which are crucial in Alzheimer's disease research. These inhibitors have been shown to modulate the production of amyloid-beta peptides, thereby potentially slowing the progression of Alzheimer's disease. The structural features of this compound facilitate the design of more potent inhibitors.
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material enhances the performance and efficiency of these devices.
2. Photochemical Applications
The compound's photochemical stability makes it suitable for applications in photodynamic therapy (PDT), where it can be used as a photosensitizer. Its ability to generate reactive oxygen species upon light activation aids in selectively destroying cancerous cells while minimizing damage to surrounding healthy tissue.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: G-Secretase Inhibition
In a collaborative research effort involving pharmaceutical companies and academic institutions, several compounds based on the indole framework were synthesized and tested for their g-secretase inhibitory activity. The results indicated that certain modifications significantly increased potency and selectivity against the target enzyme.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for these targets, influencing its overall efficacy and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole with structurally or functionally related indole derivatives:
Structural and Electronic Comparisons
- Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound provides stronger electron withdrawal than the trifluoromethyl group in FI (2,3,3-Trimethyl-5-(trifluoromethyl)-3H-indole), as evidenced by its lower LUMO energy in computational studies . However, the trifluoromethyl group offers superior hydrophobicity, making FI more suitable for lipid-rich environments in bioimaging .
- Polarity and Solubility : The sulfonic acid derivative (2,3,3-Trimethyl-3H-indole-5-sulfonic acid) exhibits significantly higher water solubility compared to the phenylsulfonyl analog, enabling applications in aqueous systems . In contrast, the ethoxyphenyl-substituted PI shows moderate polarity, favoring aggregation-induced emission (AIE) in mixed solvents .
Photophysical and Functional Properties
- Fluorescence Performance: The phenylsulfonyl derivative exhibits redshifted emission compared to PI and FI due to extended conjugation via the sulfonyl group. However, FI shows higher quantum yield (Φ = 0.42 vs. 0.31 for the target compound) due to reduced non-radiative decay .
- pH Sensitivity : The sulfonic acid derivative demonstrates pH-dependent fluorescence quenching in acidic environments, whereas the phenylsulfonyl analog maintains stability across a broader pH range, making it preferable for physiological sensing .
Critical Analysis of Contradictions and Limitations
- Synthetic Yields : While the phenylsulfonyl derivative is synthesized in high yields (e.g., 91% for analogous hydantoins ), the carboxypropyl and trifluoromethyl derivatives require multi-step routes with lower overall efficiencies (e.g., 21–42% yields) .
- Stability : The sulfonic acid derivative is prone to decomposition under strongly acidic conditions, limiting its utility compared to the more robust phenylsulfonyl compound .
Biological Activity
2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole is a compound belonging to the indole family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H17NO2S
- Molecular Weight : 299.387 g/mol
- Stereochemistry : Achiral
- Optical Activity : None
The compound features a sulfonyl group attached to the indole structure, which is significant for its biological activity. The indole moiety is known for its presence in various natural products and pharmaceuticals.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, demonstrating cytotoxic effects.
- MCF-7 (Breast Cancer) : IC50 values indicated potent inhibition of cell growth.
- NCI-H460 (Lung Cancer) : Similar inhibitory effects were observed with IC50 values comparable to standard chemotherapeutics.
The mechanism by which this compound exerts its anticancer effects may involve the following pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the S phase, preventing further proliferation of cancer cells.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
Research Findings
Several studies have explored the pharmacological potential of this compound:
- In Vitro Studies : Laboratory studies demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent.
Case Study 1: MCF-7 Cell Line
A study conducted by researchers evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 4.2 µM, suggesting significant cytotoxicity and potential for further development into a therapeutic agent.
Case Study 2: NCI-H460 Cell Line
In another study focusing on lung cancer cells (NCI-H460), the compound exhibited an IC50 value of 8.55 µM. This reinforces its potential as a viable candidate for lung cancer therapy.
Q & A
What are the optimized synthetic routes for preparing 2,3,3-trimethyl-5-(phenylsulfonyl)-3H-indole and its derivatives?
Methodological Answer :
The synthesis typically involves multi-step protocols, including diazotization, reduction, and condensation. For example, diazotization of 4-(4-aminophenyl)butanoic acid with NaNO₂/HCl, followed by stannous chloride reduction, yields hydrazine intermediates. Subsequent condensation with ketones (e.g., 3-methyl-2-butanone) in acidic ethanol produces the indole core. Sulfonation or sulfonyl group introduction can be achieved via electrophilic substitution or coupling reactions. Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical; for instance, iodine catalysis (10 mol%) in acetonitrile at 40°C improved yields to 98% in similar indole syntheses .
How can NMR and ESIMS be employed to confirm the structural integrity and purity of this compound?
Methodological Answer :
1H NMR and 13C NMR are essential for confirming regiochemistry and substituent positions. For example, the methyl groups at positions 2 and 3 of the indole ring exhibit distinct splitting patterns (e.g., singlets for 3,3-dimethyl). ESIMS provides molecular weight validation; a molecular ion peak at m/z 239.29 (C₁₁H₁₃NO₃S) aligns with the sulfonic acid derivative . Purity is assessed via HPLC (>98% purity criteria) and elemental analysis .
What photophysical properties make this compound suitable for sensor or material applications?
Methodological Answer :
The phenylsulfonyl group enhances electron-withdrawing effects, enabling solvatochromic behavior and aggregation-induced emission (AIE). Studies on analogous indoles show tunable fluorescence (e.g., λem = 450-600 nm) depending on substituents. Computational modeling (DFT) reveals a D-π-A structure, where the indole acts as a donor and the sulfonyl group as an acceptor, facilitating applications in pH-sensing or logic gates. Experimental validation includes solvent polarity tests and solid-state luminescence analysis .
How can reaction mechanisms for sulfonyl group introduction be elucidated under varying catalytic conditions?
Methodological Answer :
Mechanistic studies involve kinetic profiling and intermediate trapping. For example, iodine-catalyzed electrophilic sulfonation proceeds via iodonium ion activation of the sulfonylating agent. Competitive pathways (e.g., radical vs. ionic mechanisms) are distinguished using radical scavengers like TEMPO. Monitoring by in-situ FTIR or LC-MS identifies intermediates, such as sulfonic acid adducts. Optimization tables (e.g., catalyst screening in acetonitrile) highlight temperature and solvent effects on regioselectivity .
What strategies are effective for synthesizing sulfonic acid derivatives of this indole compound?
Methodological Answer :
Direct sulfonation using fuming sulfuric acid at 0-5°C introduces the sulfonic acid group at the 5-position of the indole ring. Alternatively, coupling reactions with phenylsulfonyl chlorides in the presence of Lewis acids (e.g., AlCl₃) yield sulfonyl derivatives. Post-synthetic modifications, such as esterification with N-hydroxysuccinimide, enhance reactivity for bioconjugation. Purity is confirmed via melting point analysis and 19F NMR (if fluorinated derivatives are synthesized) .
How can computational modeling predict electronic properties and guide functionalization?
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, charge distribution, and excitation energies. For this compound, simulations predict a bandgap of ~3.2 eV, correlating with experimental UV-Vis absorbance (λmax ≈ 320 nm). Frontier molecular orbital analysis guides substituent selection for red/blue-shifting emission .
How should researchers address contradictory yield data in synthetic protocols?
Methodological Answer :
Contradictions often arise from subtle variations in reaction conditions. For example, iodine catalyst loading (5 vs. 10 mol%) and temperature (40°C vs. 80°C) significantly impact yields (51% vs. 98%). Systematic DOE (Design of Experiments) approaches, including factorial designs, isolate critical variables. Reproducibility is ensured by strict control of moisture (anhydrous solvents) and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
